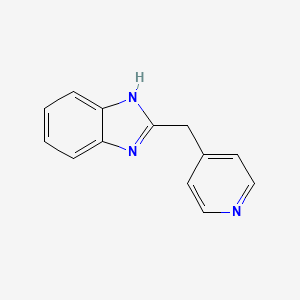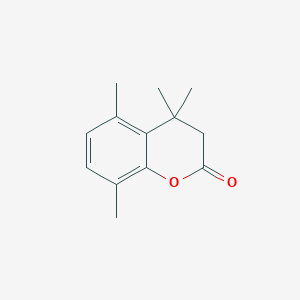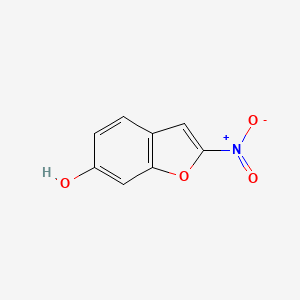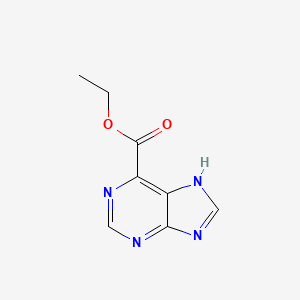![molecular formula C11H15N3 B3351910 2-Tert-butylimidazo[1,2-a]pyridin-3-amine CAS No. 406207-72-5](/img/structure/B3351910.png)
2-Tert-butylimidazo[1,2-a]pyridin-3-amine
描述
2-Tert-butylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that has garnered significant interest in various scientific fields, including medicinal chemistry, materials science, and catalysis.
作用机制
Target of Action
The primary targets of 2-Tert-butylimidazo[1,2-a]pyridin-3-amine, also referred to as Probe II, are Candida spp. and the Excitatory Amino Acid Transporter Subtype 3 (EAAT3) . In the context of Candida spp., Probe II exhibits potent antifungal activity, particularly against multidrug-resistant strains . As for EAAT3, it plays a crucial role in the regulation of glutamatergic transmission in the mammalian central nervous system .
Mode of Action
Probe II interacts with its targets in a unique way. In the case of Candida spp., it inhibits the formation of yeast to mold as well as ergosterol formation . Ergosterol is a vital component of the fungal cell membrane, and its inhibition leads to cell death . On the other hand, Probe II acts as an inhibitor of EAAT3, showing a preference for this subtype over EAAT1,2,4 .
Biochemical Pathways
The key biochemical pathway affected by Probe II in Candida spp. is the ergosterol biosynthesis pathway . By inhibiting Sterol 14-alpha demethylase (CYP51), a critical enzyme in this pathway, Probe II prevents the formation of ergosterol, leading to fungal cell death .
Pharmacokinetics
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of Probe II have been analyzed in silico .
Result of Action
The action of Probe II results in potent antifungal activity against Candida spp., including several multidrug-resistant strains . It exhibits minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL, indicating its effectiveness in eliminating Candida spp . In the context of EAAT3, Probe II acts as a selective inhibitor, potentially modulating glutamatergic transmission .
生化分析
Biochemical Properties
. Among the different types of pathogens, Probe II showed excellent antifungal activity against fungal pathogens .
Cellular Effects
In the context of cellular effects, 2-Tert-butylimidazo[1,2-a]pyridin-3-amine has shown to inhibit the formation of yeast to mold as well as ergosterol formation . Ergosterol is an essential component of the fungal cell membrane, and its inhibition can lead to cell death .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of Sterol 14-alpha demethylase (CYP51), an enzyme involved in the biosynthesis of ergosterol . This inhibition leads to a decrease in ergosterol levels, disrupting the integrity of the fungal cell membrane and leading to cell death .
Temporal Effects in Laboratory Settings
Over time, this compound has shown to maintain its antifungal activity, with minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL .
Dosage Effects in Animal Models
. Further in-vitro toxicity studies are needed to understand the real-time toxic level .
Metabolic Pathways
The metabolic pathways of this compound are not fully understood. Its ability to inhibit the enzyme CYP51 suggests that it may interact with the ergosterol biosynthesis pathway .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butylimidazo[1,2-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with tert-butyl isocyanide in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture in a solvent like toluene or ethyl acetate, sometimes under reflux .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2-Tert-butylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridines.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties, particularly against fungal pathogens like Candida spp.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
相似化合物的比较
Imidazo[1,2-a]pyridine: A parent compound with similar structural features but lacking the tert-butyl group.
2-Aminopyridine: A precursor in the synthesis of 2-Tert-butylimidazo[1,2-a]pyridin-3-amine.
N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine: A derivative with additional functional groups enhancing its biological activity.
Uniqueness: this compound stands out due to its specific tert-butyl substitution, which can influence its chemical reactivity and biological properties. This substitution can enhance its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy as a drug candidate.
属性
IUPAC Name |
2-tert-butylimidazo[1,2-a]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-11(2,3)9-10(12)14-7-5-4-6-8(14)13-9/h4-7H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHJDRQRENTAGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N2C=CC=CC2=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


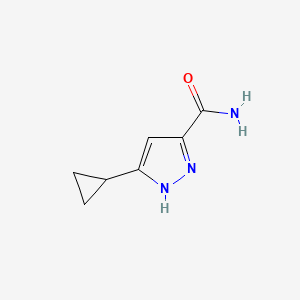
![Octahydro-1H-pyrido[1,2-c][1,3]oxazepine](/img/structure/B3351843.png)
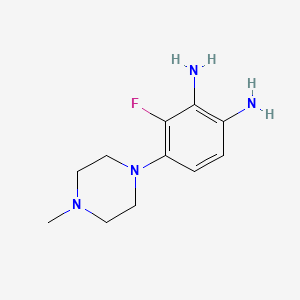
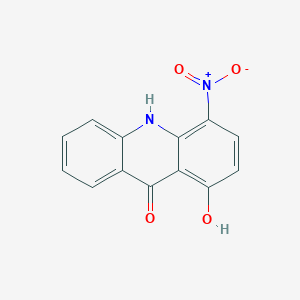
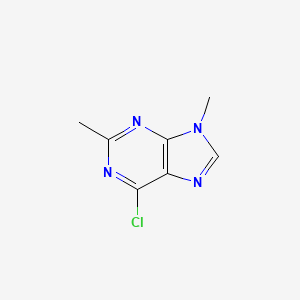
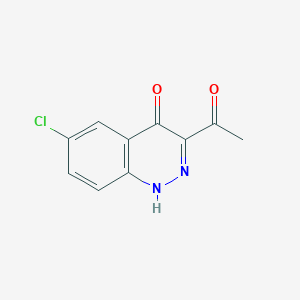
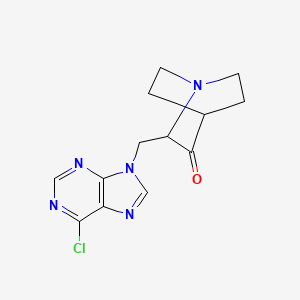
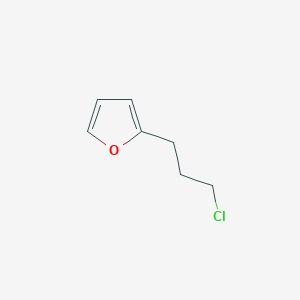
![4,6,7-Trifluoro-1H-imidazo[4,5-C]pyridine](/img/structure/B3351884.png)
![1-(methylamino)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B3351889.png)
